molecular formula C7H13NO2 B1337872 Ethyl (allylamino)acetate CAS No. 3182-79-4

Ethyl (allylamino)acetate

Cat. No.: B1337872
CAS No.: 3182-79-4
M. Wt: 143.18 g/mol
InChI Key: JZXVIASGAMNRDD-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol (calculated from HRMS observed m/z 144.1018 [M+H]⁺ vs. theoretical 144.1025) .

Properties

IUPAC Name

ethyl 2-(prop-2-enylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVIASGAMNRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297264
Record name N-2-Propen-1-ylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-79-4
Record name N-2-Propen-1-ylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Propen-1-ylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (allylamino)acetate can be synthesized through various methods. One common synthetic route involves the esterification of allylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

  • Allylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Ester Group Reactivity

The ester functionality in ethyl (allylamino)acetate undergoes typical nucleophilic acyl substitution reactions.

Hydrolysis

  • Acidic Hydrolysis : The ester hydrolyzes to form acetic acid derivatives in the presence of strong acids (e.g., H₂SO₄).

    CH COOCH CH NH CH CH CH +H OCH COOH+HOCH CH NH CH CH CH \text{CH COOCH CH NH CH CH CH }+\text{H O}\xrightarrow{\text{H }}\text{CH COOH}+\text{HOCH CH NH CH CH CH }

    Conditions: 100–120°C, 8–12 hours (similar to ethyl acetate hydrolysis ).

  • Basic Hydrolysis (Saponification) : Forms carboxylate salts under alkaline conditions.

    CH COOCH CH NH CH CH CH +NaOHCH COO Na +HOCH CH NH CH CH CH \text{CH COOCH CH NH CH CH CH }+\text{NaOH}\rightarrow \text{CH COO Na }+\text{HOCH CH NH CH CH CH }

    Conditions: Reflux with 5–10% NaOH .

Aminolysis

Reacts with amines to yield acetamides. For example, with ammonia:

CH COOCH CH NH CH CH CH +NH CH CONH +HOCH CH NH CH CH CH \text{CH COOCH CH NH CH CH CH }+\text{NH }\rightarrow \text{CH CONH }+\text{HOCH CH NH CH CH CH }

Conditions: Slow reaction at room temperature; accelerated by heat1.

Allylamine Group Reactivity

The allylamine moiety participates in nucleophilic and conjugate addition reactions.

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

    CH CH CH NHCH CH OCOCH +R XR N CH CH CH CH CH OCOCH X \text{CH CH CH NHCH CH OCOCH }+\text{R X}\rightarrow \text{R N CH CH CH CH CH OCOCH X }

    Conditions: Polar aprotic solvents (e.g., DMF), 50–80°C .

  • Acylation : Forms amides with acyl chlorides.

    CH CH CH NHCH CH OCOCH +RCOClRCONHCH CH OCOCH +HCl\text{CH CH CH NHCH CH OCOCH }+\text{RCOCl}\rightarrow \text{RCONHCH CH OCOCH }+\text{HCl}

    Conditions: Base (e.g., pyridine) to neutralize HCl .

Conjugate Addition

The allyl group undergoes Michael addition with α,β-unsaturated carbonyl compounds:

CH CH CH NHCH CH OCOCH +CH CHCOORAdduct\text{CH CH CH NHCH CH OCOCH }+\text{CH CHCOOR}\rightarrow \text{Adduct}

Conditions: Catalyzed by Lewis acids (e.g., Ti(OiPr)₄) .

Oxidation and Catalytic Pathways

The allyl group is susceptible to oxidation. For example:

  • Epoxidation : Forms epoxy derivatives using peracids.

  • Catalytic Oxidation : Over Au-Pd/TiO₂ catalysts, the ester group may oxidize to CO₂ and H₂O via intermediates like acetic acid .

Transesterification

This compound can act as an acetyl donor in transesterification:

ROH+CH COOCH CH NH CH CH CH KOHCH COOR+HOCH CH NH CH CH CH \text{ROH}+\text{CH COOCH CH NH CH CH CH }\xrightarrow{\text{KOH}}\text{CH COOR}+\text{HOCH CH NH CH CH CH }

Conditions: Room temperature, 10 minutes (adapted from ethyl acetate acetylation ).

Scientific Research Applications

Ethyl (allylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (allylamino)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Simple Esters

Compound Molecular Formula MW (g/mol) Key Functional Groups Physical State IR C=O (cm⁻¹) Applications
Ethyl acetate C₄H₈O₂ 88.11 Ester Liquid ~1740 Solvent, flavoring agent
Ethyl (allylamino)acetate C₇H₁₃NO₂ 143.18 Ester, allylamino Yellow oil 1747 Synthetic intermediate
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.2 Ester, phenyl, ketone Neat oil Not reported Amphetamine precursor

Key Differences :

  • This compound’s allylamino group enhances nucleophilicity, enabling further functionalization (e.g., Boc protection ), unlike simpler esters like ethyl acetate .
  • Ethyl 2-phenylacetoacetate’s aromatic and ketone groups make it suitable for synthesizing complex pharmaceuticals, contrasting with the reactivity of allylamino derivatives .

Amino-Substituted Esters

Compound Molecular Formula MW (g/mol) Key Features Synthesis Method Bioactivity
Ethyl glycinate C₄H₉NO₂ 103.12 Primary amine, ester Esterification of glycine Peptide synthesis
This compound C₇H₁₃NO₂ 143.18 Secondary amine, allyl Allylamine + ethyl bromoacetate Intermediate for drug candidates
Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate C₇H₁₂N₄O₂S 216.26 Thioamide, hydrazine Not specified Unknown

Key Differences :

  • This compound’s allyl group enables conjugation reactions (e.g., Michael additions), unlike ethyl glycinate’s simpler structure.
  • Thioamide derivatives (e.g., QY-5410 ) exhibit distinct reactivity due to sulfur incorporation, diverging from oxygen-based esters.

Heterocyclic Derivatives

Compound Molecular Formula MW (g/mol) Core Structure Synthesis Bioactivity
2-(Allylamino)thiazol-4(5H)-one C₆H₈N₂OS 156.20 Thiazole Haloester + 1-allylthiourea Antimicrobial potential
Ethyl 2-(6-(allylamino)purin-9-yl)acetate C₁₄H₁₈N₆O₂ 326.34 Purine Purine + allylamine coupling STAT3 inhibition
This compound C₇H₁₃NO₂ 143.18 Ester Allylamine + ethyl bromoacetate Intermediate

Key Differences :

  • Thiazole and purine derivatives exhibit aromaticity and planar structures, enabling π-π interactions critical for binding biological targets .
  • This compound lacks a heterocyclic core, limiting direct bioactivity but serving as a precursor for bioactive molecules.

Boc-Protected Derivatives

Compound Molecular Formula MW (g/mol) Key Features Physical State Applications
Ethyl (N-allyl-N-Boc-amino)acetate C₁₂H₂₁NO₄ 243.30 Boc-protected amine White solid Stabilized intermediate
This compound C₇H₁₃NO₂ 143.18 Free amine Yellow oil Reactive intermediate

Key Differences :

  • Boc protection enhances stability and facilitates purification, contrasting with the free amine’s reactivity .

Biological Activity

Ethyl (allylamino)acetate, an organic compound with the molecular formula C₇H₁₁NO₂, has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and organic synthesis. This article reviews its biological properties, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an allylamino group, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, including the esterification of allylamine with ethyl chloroacetate under basic conditions. This reaction typically involves:

  • Reactants : Allylamine and ethyl chloroacetate
  • Catalyst : Sodium hydroxide
  • Conditions : Stirring at room temperature for several hours followed by purification techniques such as distillation or recrystallization.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it may inhibit peptidyl-prolyl cis-trans isomerase (PPIase), an enzyme crucial for protein folding and function. The inhibition of PPIase has implications for therapeutic applications, particularly in anti-inflammatory and anticancer treatments. For instance, studies suggest that compounds with similar structures can modulate protein interactions that are pivotal in disease mechanisms.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Preliminary findings suggest that this compound can reduce cell viability in specific cancer types, indicating its potential as an anticancer agent. The mechanism of action likely involves the disruption of cellular processes essential for cancer cell survival .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on hepatoma cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC₅₀ values indicating significant potency against these cancer cells. This highlights the potential for further exploration in developing novel anticancer therapies .

Case Study 2: Enzyme Interaction

In another investigation, this compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that at certain concentrations, the compound effectively reduced enzyme activity, suggesting a mechanism that could be harnessed for therapeutic purposes in conditions characterized by excessive inflammation .

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with other related compounds:

CompoundIC₅₀ (μM)Mechanism of ActionTherapeutic Potential
This compound25.5PPIase inhibitionAnti-inflammatory, anticancer
Compound A12.4Alkylating agentAnticancer
Compound B35.2Enzyme inhibitionAntiviral

This table illustrates how this compound compares favorably in terms of potency against certain cancer cells while also showcasing its unique mechanism involving enzyme inhibition.

Q & A

Q. What are the optimized synthetic routes for ethyl (allylamino)acetate, and how can reaction yields be improved?

this compound can be synthesized via microwave-assisted reactions using ethyl 2-(allylamino)acetate as a precursor. Key optimization strategies include:

  • Catalyst selection : Using N,N-diisopropylethylamine (i-Pr2NEt) as a base to enhance reaction efficiency .
  • Solvent and conditions : Acetonitrile (0.30 M) under microwave irradiation (120°C, 2 hours) improves reaction homogeneity and reduces side products .
  • Purification : Flash chromatography with 5% ethyl acetate/dichloromethane achieves >80% purity, as demonstrated by TLC (Rf = 0.55 in 10% EtOAc/CH2Cl2) .
  • Yield enhancement : Adjusting stoichiometric ratios of phenyl methoxycarbamate and ethyl 2-(allylamino)acetate (1:1 molar ratio) maximizes product formation (83% yield) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (300 MHz, CDCl3) confirms structure via allylic proton signals (δ 5.73 ppm, J = 10.2, 17.0 Hz) and ethoxy group resonances (δ 3.93–4.00 ppm) .
  • Thin-Layer Chromatography (TLC) : Validates purity with Rf values and solvent systems (e.g., 10% EtOAc/CH2Cl2) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities and degradation products, as shown in ethyl acetate extract analyses .

Q. How should this compound derivatives be handled to ensure stability during storage?

  • Storage conditions : Keep under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) unless stabilized with antioxidants .
  • Monitoring stability : Periodic NMR or GC-MS checks detect decomposition, as ethyl acetate derivatives are prone to ester hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

  • Cross-validation : Compare experimental 1H/13C NMR shifts (e.g., δ 5.20–5.31 ppm for allyl protons ) with computational predictions (DFT or molecular modeling).
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as applied to 2-(allylamino)thiazole derivatives in .
  • Isotopic labeling : Use deuterated solvents or 13C-labeled reactants to trace unexpected peaks in NMR spectra .

Q. What methodologies assess the stability of this compound under varying experimental conditions?

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC or GC-MS .
  • pH-dependent studies : Evaluate hydrolysis kinetics in buffered solutions (pH 2–12) to identify optimal reaction/storage conditions .
  • Light sensitivity : UV-Vis spectroscopy quantifies photodegradation rates under controlled illumination .

Q. What mechanistic insights explain the reactivity of this compound in amination reactions?

  • Intermediate trapping : Use in-situ IR or ESI-MS to detect reactive intermediates (e.g., enolates or carbamates) during microwave-assisted synthesis .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Computational studies : Density Functional Theory (DFT) models predict transition states and regioselectivity in cyclization reactions .

Methodological Notes

  • Synthesis : For scalability, replace microwave heating with conventional reflux while maintaining solvent polarity (acetonitrile) and catalyst loading .
  • Data interpretation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook ) to validate assignments.
  • Contradiction analysis : When GC-MS results conflict with NMR (e.g., unexpected peaks), perform column chromatography to isolate impurities and reanalyze .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (allylamino)acetate
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